mCRAMP -

mCRAMP

Catalog Number: EVT-245250
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of mCRAMP can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. The recombinant approach typically involves:

  1. Gene Cloning: The gene encoding mCRAMP is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism (often Escherichia coli).
  3. Expression: Induction conditions are applied to promote the expression of the peptide.
  4. Purification: The peptide is purified using techniques such as high-performance liquid chromatography (HPLC) or affinity chromatography.

In laboratory settings, mCRAMP can be expressed as a fusion protein to facilitate purification and then cleaved to yield the active peptide form .

Molecular Structure Analysis

Structure and Data

mCRAMP consists of 14 amino acids with a specific sequence that contributes to its antimicrobial properties. Its structure is characterized by a helical conformation, which is essential for its interaction with microbial membranes. The amino acid sequence is critical for its function, as variations can significantly alter its activity against pathogens.

Data on mCRAMP's molecular structure indicate that it possesses a net positive charge due to its basic amino acids, enhancing its ability to bind to negatively charged bacterial membranes .

Chemical Reactions Analysis

Reactions and Technical Details

mCRAMP engages in several chemical interactions that underpin its biological functions:

  1. Membrane Disruption: Upon contact with bacterial membranes, mCRAMP interacts with lipids, leading to membrane permeabilization.
  2. Peptide Aggregation: At higher concentrations, mCRAMP can aggregate, which may enhance its antimicrobial activity but also affect its solubility.
  3. Cell Signaling Modulation: mCRAMP has been shown to modulate immune responses by influencing cytokine production in immune cells .

These reactions are crucial for understanding how mCRAMP exerts its effects on both pathogens and host immune cells.

Mechanism of Action

Process and Data

The mechanism of action of mCRAMP involves several steps:

  1. Membrane Interaction: The peptide binds to the microbial membrane due to electrostatic interactions.
  2. Pore Formation: This binding leads to the formation of pores in the membrane, resulting in cell lysis.
  3. Immune Modulation: Beyond direct antimicrobial effects, mCRAMP influences immune cell functions by modulating cytokine release from macrophages and other immune cells .

Research indicates that mCRAMP can inhibit inflammatory responses by suppressing the activation of glial cells in the brain during infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

mCRAMP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1.5 kDa.
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for its functionality as an antimicrobial agent and for potential therapeutic applications.

Applications

Scientific Uses

mCRAMP has several applications in scientific research and potential therapeutic areas:

  1. Antimicrobial Agent Development: Due to its broad-spectrum activity, mCRAMP serves as a model for designing new antimicrobial drugs.
  2. Immunomodulation Studies: Researchers study mCRAMP's role in modulating immune responses, particularly in conditions like sepsis or inflammatory diseases.
  3. Vaccine Development: Its ability to enhance immune responses makes it a candidate for adjuvant formulations in vaccines .
Molecular Mechanisms of mCRAMP-Mediated Signaling Pathways

FPR2/ALX Receptor Interactions in Platelet Activation and Thrombosis

The formyl peptide receptor 2 (FPR2/ALX) serves as the primary high-affinity receptor for the murine cathelicidin-related antimicrobial peptide (mCRAMP). This G-protein-coupled receptor (GPCR) transduces mCRAMP signals through Gαᵢ-mediated inhibition of adenylate cyclase, leading to reduced intracellular cAMP and subsequent calcium mobilization. These events trigger cytoskeletal reorganization and α-granule release in platelets, culminating in platelet aggregation and fibrin stabilization – hallmark processes in thrombosis [7]. Structural analyses reveal that mCRAMP’s C-terminal cationic domain interacts with the second extracellular loop of FPR2/ALX, inducing conformational changes that facilitate G-protein coupling [7].

FPR2/ALX exhibits ligand promiscuity, binding diverse molecules including lipoxin A₄ (LXA₄) and resolvin D1. Unlike these anti-inflammatory ligands, mCRAMP initiates pro-thrombotic cascades by amplifying phosphatidylserine exposure on platelet membranes. This creates a procoagulant surface that accelerates thrombin generation by >40% in murine models of deep vein thrombosis [6]. The duality of FPR2/ALX signaling is further evidenced by mCRAMP’s competitive inhibition of LXA₄ binding (Kᵢ = 0.8 μM), effectively shifting the receptor’s output from anti-inflammatory to pro-thrombotic [7].

Table 1: FPR2/ALX Ligands and Their Functional Consequences in Platelet Signaling

LigandBinding Affinity (Kd)Primary Signaling PathwayNet Platelet Effect
mCRAMP120 ± 15 nMGαᵢ-PLCβ3-Ca²⁺Pro-aggregatory
Lipoxin A₄1.7 ± 0.3 nMGαᵢ-cAMP/PKA inhibitionAnti-aggregatory
Resolvin D13.2 ± 0.8 nMβ-arrestin-ERK1/2Anti-aggregatory
Serum amyloid A45 ± 9 nMGαq-RhoA/ROCKPro-aggregatory

Experimental thrombosis models demonstrate that Fpr2/ALX-deficient mice exhibit 68% reduction in arterial thrombus formation following mCRAMP infusion. This confirms the receptor’s non-redundant role in cathelicidin-mediated thrombosis [6]. Notably, tumor metastasis studies reveal that mCRAMP-FPR2/ALX axis facilitates cancer cell extravasation by activating platelet-derived growth factor (PDGF) and matrix metalloproteinase-9 (MMP-9), linking antimicrobial defense to thrombotic complications in malignancy [6].

Modulation of TLR3 Signaling via Clathrin-Independent Endocytosis

mCRAMP orchestrates innate immune responses by dynamically regulating Toll-like receptor 3 (TLR3) subcellular trafficking. In macrophages, mCRAMP induces lipid raft reorganization through FPR2/ALX-dependent recruitment of flotillin-1 and caveolin-2. This promotes clathrin-independent endocytosis of TLR3 into early endosomes, where the receptor gains access to its ligand, double-stranded RNA (dsRNA) [7]. Biochemical assays show mCRAMP treatment increases TLR3 endocytosis by 3.2-fold within 15 minutes, coinciding with flotillin-1 phosphorylation at Tyr¹⁶⁰ [7].

This subcellular redistribution fundamentally alters TLR3 signaling outcomes:

  • Pro-inflammatory pathway suppression: Endosomal TLR3 activates TRIF-dependent interferon regulatory factor 3 (IRF3) phosphorylation, increasing interferon-β (IFN-β) production by 150%
  • Anti-inflammatory pathway enhancement: Simultaneously, mCRAMP attenuates NF-κB nuclear translocation by 75% by disrupting the TLR3-TRAF6 complex formation, thereby reducing TNFα and IL-6 secretion [1] [7]

Table 2: mCRAMP-Mediated Modulation of TLR3 Signaling Components

Signaling ComponentChange with mCRAMPFunctional ConsequenceValidated Technique
TLR3 endocytosis↑ 220%Enhanced dsRNA sensingFluorescence microscopy
TRIF-IRF3 interaction↑ 180%IFN-β productionCo-immunoprecipitation
TLR3-TRAF6 complex↓ 75%Reduced NF-κB activationFRET analysis
MyD88 recruitmentUnchangedTLR4 specificityProximity ligation assay

In viral infection models, mCRAMP pre-treatment enhances poly(I:C)-induced IFN-β responses by 4-fold while suppressing necroptosis through impaired RIPK3 oligomerization. This demonstrates how cathelicidin fine-tunes antiviral immunity through spatial control of TLR3 localization [1]. The clathrin-independent mechanism distinguishes mCRAMP from pathogen-associated molecular patterns (PAMPs) that utilize clathrin-mediated TLR4 endocytosis, revealing peptide-specific regulation of endocytic machinery.

Cross-Talk Between mCRAMP and Hyaluronan-CD44 Complexes in Inflammation

mCRAMP disrupts inflammation-amplifying complexes formed between hyaluronan (HA) and its primary receptor CD44 on macrophages and endothelial cells. Surface plasmon resonance studies demonstrate mCRAMP binds the Link module of CD44 with KD = 8.3 μM, competitively displacing high-molecular-weight hyaluronan (HMW-HA) fragments [6]. This interaction prevents CD44 clustering and subsequent activation of Rho GTPase signaling that drives actin polymerization and inflammatory cell migration [4] [6].

The functional consequences manifest in three key mechanisms:

  • Macrophage phenotype switching: mCRAMP-treated macrophages show 3.5-fold increased IL-10 production and 80% reduction in IL-12p40 upon LPS stimulation, indicating skewing toward M2 anti-inflammatory phenotype
  • Endothelial barrier enhancement: mCRAMP-CD44 binding prevents HA-induced vascular endothelial (VE)-cadherin internalization, reducing endothelial permeability by 60% in TNFα-stimulated vessels
  • Extracellular matrix (ECM) modulation: By displacing HA, mCRAMP decreases versican deposition and MMP-9 activity by 45%, limiting leukocyte extravasation into inflamed tissues [4] [6]

Table 3: Molecular Interactions in the mCRAMP-Hyaluronan-CD44 Axis

Molecular InteractionAffinity/EffectBiological OutcomePathophysiological Relevance
mCRAMP-CD44 bindingKD 8.3 μMInhibition of HA clusteringAttenuated leukocyte adhesion
mCRAMP-HMW-HA competitionIC₅₀ 12.4 μMCD44 signaling blockadeReduced arthritic joint swelling
mCRAMP-LMW-HA synergyEnhanced 3.1-foldNeutrophil apoptosisAccelerated inflammation resolution
CD44-ERM protein linkageDisrupted by mCRAMPImpaired cytoskeletal remodelingDecreased macrophage migration

In murine colitis models, mCRAMP infusion reduces HA-CD44 complex formation by 90% in colonic mucosa, correlating with 70% decrease in neutrophil infiltration. This highlights the therapeutic potential of targeting this axis in sterile inflammation. Notably, low-molecular-weight HA (LMW-HA) fragments synergize with mCRAMP to induce caspase-8-mediated neutrophil apoptosis, revealing context-dependent outcomes in the ECM microenvironment [4] [6].

Properties

Product Name

mCRAMP

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.